1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 287494-25-1
VCID: VC2617576
InChI: InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3
SMILES: CN1C(=CC(=N1)C2=CN=CC=C2)N
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

CAS No.: 287494-25-1

Cat. No.: VC2617576

Molecular Formula: C9H10N4

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine - 287494-25-1

Specification

CAS No. 287494-25-1
Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
IUPAC Name 2-methyl-5-pyridin-3-ylpyrazol-3-amine
Standard InChI InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3
Standard InChI Key DOWIFHUJXYFHIH-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CN=CC=C2)N
Canonical SMILES CN1C(=CC(=N1)C2=CN=CC=C2)N

Introduction

1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound incorporates a pyridin-3-yl group, which is a derivative of pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom. The incorporation of the pyridin-3-yl group into the pyrazole ring enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Synthesis

The synthesis of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine typically involves the reaction of a pyrazole precursor with a pyridin-3-yl derivative. Common methods include nucleophilic substitution reactions or cross-coupling reactions, such as Suzuki or Heck reactions, depending on the specific starting materials and desired conditions.

Research Applications

This compound is of interest in scientific research due to its potential applications in medicinal chemistry and drug discovery. It can serve as a building block for the synthesis of more complex molecules with specific biological activities. Additionally, its structural features make it suitable for studies involving protein-ligand interactions and molecular recognition.

Availability and Suppliers

1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine is available from several chemical suppliers, including Sigma-Aldrich (now part of Merck), where it is listed as a research-grade compound suitable for scientific investigations .

Safety and Handling

As with many chemical compounds, handling 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine requires proper safety precautions. It should be stored in a well-ventilated area, away from incompatible substances, and handled with protective equipment such as gloves and goggles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator